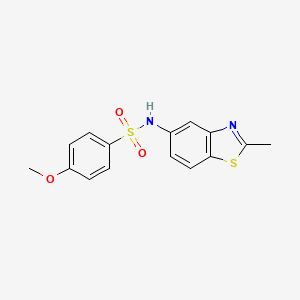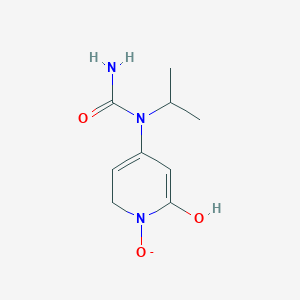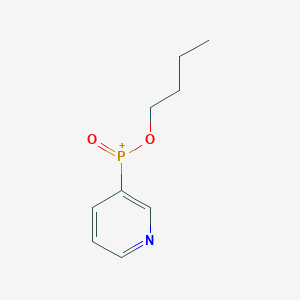
Phosphinic acid, 3-pyridinyl-, butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphinic acid, 3-pyridinyl-, butyl ester is a chemical compound with the molecular formula C9H14NO2P It is a derivative of phosphinic acid and contains a pyridine ring, making it a unique organophosphorus compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphinic acid, 3-pyridinyl-, butyl ester can be achieved through the esterification of phosphinic acid derivatives. One common method involves the microwave-assisted alkylation of phosphonic ester-acid derivatives. This process uses alkyl halides in the presence of triethylamine under solvent-free conditions at 135°C . Another method involves the use of ionic liquids, such as butylmethylimidazolium hexafluorophosphate, to catalyze the reaction of phosphinic acids with alcohols .
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification processes. These processes may use continuous flow reactors to ensure efficient mixing and heat transfer, thereby optimizing reaction yields and minimizing by-products. The use of microwave irradiation and ionic liquids can also be scaled up for industrial applications, providing a more sustainable and efficient production method.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphinic acid, 3-pyridinyl-, butyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding phosphinic acid.
Oxidation: The compound can be oxidized to form phosphonic acids or other oxidized derivatives.
Substitution: The ester group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid in an aqueous medium is commonly used for acidic hydrolysis.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Alkyl halides and other electrophiles can be used for substitution reactions.
Major Products Formed
Hydrolysis: Phosphinic acid and butanol.
Oxidation: Phosphonic acids and other oxidized derivatives.
Substitution: Various substituted phosphinic acid esters.
Applications De Recherche Scientifique
Phosphinic acid, 3-pyridinyl-, butyl ester has several scientific research applications:
Mécanisme D'action
The mechanism of action of phosphinic acid, 3-pyridinyl-, butyl ester involves its interaction with specific molecular targets and pathways. As a bioisosteric group, it can mimic the behavior of natural phosphates and interact with enzymes and receptors involved in various biological processes . This interaction can lead to the inhibition or activation of specific pathways, resulting in the compound’s observed biological effects.
Comparaison Avec Des Composés Similaires
Phosphinic acid, 3-pyridinyl-, butyl ester can be compared with other similar compounds, such as:
Phosphonic acids: These compounds contain a P-C bond and are known for their stability and biological activity.
Phosphonates: Similar to phosphinic acids but with different oxidation states and reactivity.
Phosphinopeptides: These compounds contain a phosphinate group and are used as metalloprotease inhibitors.
Uniqueness
This compound is unique due to its combination of a pyridine ring and a phosphinic acid ester group. This structure provides it with distinct chemical and biological properties, making it a valuable compound for various applications.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it an important reagent in organic synthesis, a potential therapeutic agent, and a valuable component in industrial processes.
Propriétés
Numéro CAS |
821009-65-8 |
|---|---|
Formule moléculaire |
C9H13NO2P+ |
Poids moléculaire |
198.18 g/mol |
Nom IUPAC |
butoxy-oxo-pyridin-3-ylphosphanium |
InChI |
InChI=1S/C9H13NO2P/c1-2-3-7-12-13(11)9-5-4-6-10-8-9/h4-6,8H,2-3,7H2,1H3/q+1 |
Clé InChI |
IJQMSCVLLCXDQQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCO[P+](=O)C1=CN=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(4-Chlorophenyl)-2-oxoethyl] 2-aminopyridine-3-carboxylate](/img/structure/B12526727.png)
![5-Chloro-2-[(1H-imidazol-1-yl)methyl]aniline](/img/structure/B12526730.png)
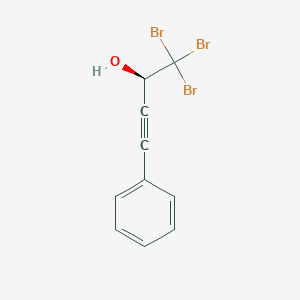
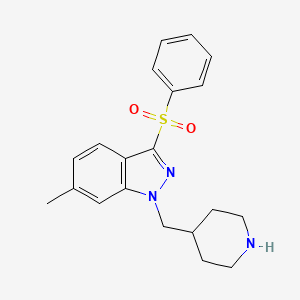
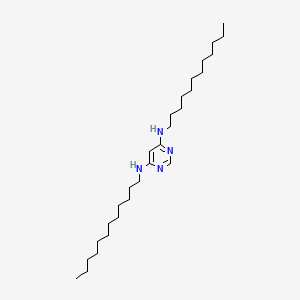
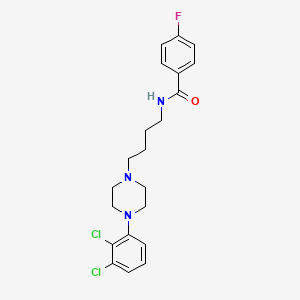
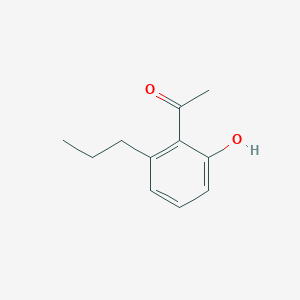
![1-Propanesulfonic acid, 3-[(2-hydroxy-2-phenylethyl)amino]-](/img/structure/B12526753.png)
![2-[(3-Ethyloxetan-3-yl)methoxy]ethan-1-amine](/img/structure/B12526755.png)
![1-Piperazinecarboxaldehyde, 4-[(1S,2S)-2-aminocyclohexyl]-](/img/structure/B12526761.png)
![beta-Alanine, N-[[2-[4-[(hydroxyamino)iminomethyl]phenyl]-1-oxo-2,8-diazaspiro[4.5]dec-8-yl]carbonyl]-](/img/structure/B12526765.png)
![Benzenamine, N,N'-[1,2-bis(3-chlorophenyl)-1,2-ethanediylidene]bis-](/img/structure/B12526780.png)
